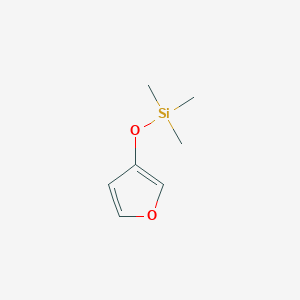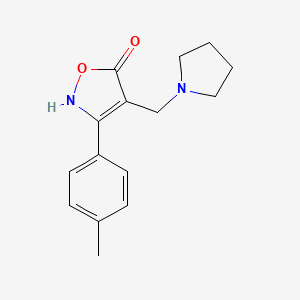
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- is a synthetic organic compound belonging to the isoxazolone family This compound is characterized by its unique structure, which includes an isoxazolone ring substituted with a 4-methylphenyl group and a pyrrolidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- typically involves the following steps:
Formation of Isoxazolone Ring: The isoxazolone ring is formed through a cyclization reaction involving a hydroxylamine derivative and a β-keto ester.
Substitution with 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst.
Introduction of Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is added through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Advanced purification techniques, such as chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
類似化合物との比較
Similar Compounds
5(2H)-Isoxazolone, 3-phenyl-4-(1-pyrrolidinylmethyl)-: Similar structure but lacks the 4-methyl group on the phenyl ring.
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-methyl-: Similar structure but has a methyl group instead of the pyrrolidinylmethyl group.
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-piperidinylmethyl)-: Similar structure but has a piperidinylmethyl group instead of the pyrrolidinylmethyl group.
Uniqueness
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
61195-08-2 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
3-(4-methylphenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)14-13(15(18)19-16-14)10-17-8-2-3-9-17/h4-7,16H,2-3,8-10H2,1H3 |
InChIキー |
OLUFRJAMHXADOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


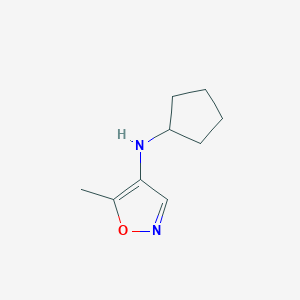
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)

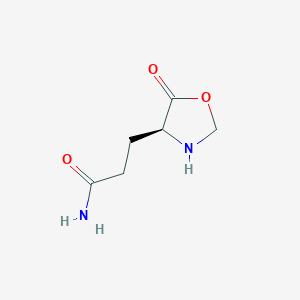
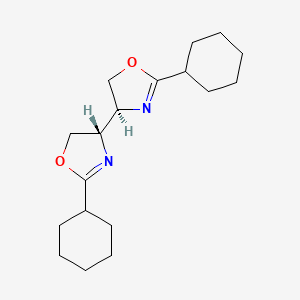
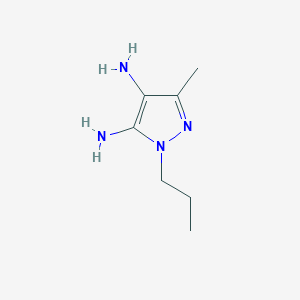
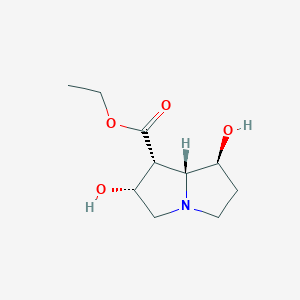


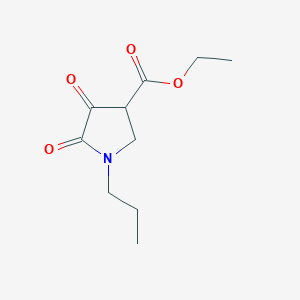


![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
